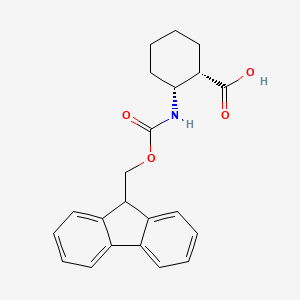

(1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid

Description

(1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid (CAS: 430460-38-1) is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative widely used in peptide synthesis. Its molecular formula is C₂₂H₂₃NO₄, with a molecular weight of 365.42 g/mol . The compound features a cyclohexane backbone with stereospecific (1S,2R) configuration, an Fmoc-protected amino group, and a carboxylic acid functionality. It is typically stored at room temperature (RT) and provided as a 10 mM solution for research applications .

Properties

IUPAC Name |

(1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-4,7-10,18-20H,5-6,11-13H2,(H,23,26)(H,24,25)/t18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZMNDTGOODAUNI-AZUAARDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361182 | |

| Record name | (1S,2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

430460-38-1, 194471-85-7 | |

| Record name | (1S,2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Material Preparation

- The synthesis begins with the enantiomerically pure cyclohexane-1,2-diamine or cyclohexane-1,2-amino acid derivative, specifically the (1S,2R)-2-aminocyclohexanecarboxylic acid.

- The stereochemistry is crucial and is maintained throughout the synthesis to preserve biological activity and reactivity.

Fmoc Protection of the Amino Group

- The amino group is protected by reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl), a reagent that selectively reacts with primary amines.

- This reaction is typically carried out in a basic aqueous or biphasic medium to neutralize the hydrochloric acid generated and to facilitate the nucleophilic substitution.

Detailed Reaction Conditions and Procedures

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | (1S,2R)-2-aminocyclohexanecarboxylic acid | Starting material | Must be enantiomerically pure |

| 2 | Fmoc-Cl (1.1 eq), base (e.g., NaHCO3 or K2CO3), solvent (dioxane/water or DMF), 0–25°C | Amino group protection | Base neutralizes HCl; temperature control prevents racemization |

| 3 | Stirring for 1–3 hours | Reaction completion | Monitored by TLC or HPLC |

| 4 | Work-up: extraction, washing with water and brine, drying over MgSO4 | Purification | Removes inorganic salts and unreacted reagents |

| 5 | Purification by recrystallization or flash chromatography (solvent systems: hexane/ethyl acetate) | Isolation of pure product | Ensures >95% purity |

Purification and Characterization

-

- Flash chromatography using non-polar/polar solvent mixtures (e.g., hexane/ethyl acetate)

- Recrystallization from suitable solvents to achieve high purity

-

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm stereochemistry and structure

- High-Performance Liquid Chromatography (HPLC) for purity assessment

- Mass spectrometry (MS) for molecular weight confirmation

Data Table Summarizing Key Preparation Parameters

| Parameter | Typical Value/Condition | Comments |

|---|---|---|

| Starting Material Purity | >98% enantiomeric excess | Essential for stereochemical integrity |

| Fmoc-Cl Equivalents | 1.0–1.2 eq | Slight excess to drive reaction |

| Base Used | Sodium bicarbonate or potassium carbonate | Mild base to avoid side reactions |

| Solvent | Dioxane/water, DMF, or dichloromethane | Solvent choice affects solubility and reaction rate |

| Temperature | 0–25°C | Controls reaction rate and prevents racemization |

| Reaction Time | 1–3 hours | Monitored by TLC/HPLC |

| Purity of Final Product | >95% | Suitable for peptide synthesis |

| Yield | 70–90% | Dependent on scale and purification |

Research Findings and Notes

- The stereochemical configuration (1S,2R) is critical for the compound’s reactivity and biological relevance; racemization during synthesis must be avoided by controlling reaction conditions carefully.

- The Fmoc protection is stable under neutral and basic conditions but can be removed under mild basic conditions (e.g., piperidine in DMF), which is essential for its role in SPPS.

- The compound’s solubility and stability are enhanced by the Fmoc group, facilitating handling and storage.

- Storage recommendations include refrigeration at 2–8°C to maintain compound integrity over time.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions are common, especially for modifying the Fmoc group or other substituents on the cyclohexane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis due to the Fmoc protecting group.

Biology: The compound is employed in the study of enzyme-substrate interactions and protein folding.

Medicine: It serves as a building block for the development of pharmaceuticals, including potential drugs for treating various diseases.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. It is later removed under mild basic conditions, allowing the amino group to participate in further reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical differences between the target compound and its analogs:

| Compound Name | CAS No. | Molecular Formula | MW (g/mol) | Backbone Structure | Key Features | Storage | Applications |

|---|---|---|---|---|---|---|---|

| (1S,2R)-2-((Fmoc)amino)cyclohexanecarboxylic acid (Target) | 430460-38-1 | C₂₂H₂₃NO₄ | 365.42 | Cyclohexane (saturated) | Stereospecific (1S,2R) configuration; carboxylic acid at C2 | RT | Peptide synthesis, SPPS* |

| cis-4-((Fmoc)amino)cyclohexanecarboxylic acid | 147900-45-6 | C₂₂H₂₃NO₄ | 365.42 | Cyclohexane (saturated) | Cis stereochemistry (1S,4S); carboxylic acid at C4 | 2–8°C (dry) | Conformationally constrained peptides |

| (1S,2R)-2-((Fmoc)amino)cyclopentane-1-carboxylic acid | 1203556-26-6 | C₂₁H₂₁NO₄ | 351.40 | Cyclopentane (saturated) | Smaller ring size; reduced steric bulk | 2–8°C (sealed) | Peptide backbone modification |

| 2-(1-((Fmoc)amino)cyclohexyl)acetic acid | 282524-98-5 | C₂₃H₂₅NO₄ | 379.45 | Cyclohexane (saturated) | Acetic acid substituent instead of direct carboxylic acid | 2–8°C | Linker for bioconjugation |

| (1S,4R)-4-((Fmoc)amino)cyclopent-2-enecarboxylic acid | N/A | C₂₁H₁₉NO₄ | ~349.39† | Cyclopentene (unsaturated) | Unsaturated ring; increased rigidity | N/A | Rigid peptide scaffolds |

| N-Fmoc-d-glutamic acid | 131391-05-2 | C₂₀H₁₉NO₆ | 369.37 | Linear chain (glutamic acid) | Two carboxylic acid groups; extended side chain | RT | Branched peptide synthesis |

*SPPS: Solid-phase peptide synthesis; †Estimated based on molecular formula.

Sources : .

Physicochemical and Functional Comparisons

Steric and Conformational Effects

- Cyclohexane vs. Cyclopentane Backbones : The cyclopentane analog (CAS 1203556-26-6) has a smaller ring size, leading to higher ring strain and altered peptide backbone geometry compared to the cyclohexane-based target compound . This difference impacts peptide folding and stability in drug design.

- Cis vs. Trans Isomerism : The cis-cyclohexane derivative (CAS 147900-45-6) imposes distinct spatial constraints, favoring helical or turn structures in peptides, whereas the target compound’s trans configuration may support extended conformations .

Reactivity and Stability

- Carboxylic Acid Positioning : The acetic acid derivative (CAS 282524-98-5) introduces a methylene spacer between the ring and carboxylic acid, reducing steric hindrance during coupling reactions compared to the target compound .

- Unsaturated Backbones : The cyclopentene analog (CAS N/A) features a double bond, enhancing rigidity and resistance to enzymatic degradation, making it suitable for stable peptidomimetics .

Biological Activity

(1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid, commonly referred to as Fmoc-cyclohexanecarboxylic acid, is a compound that has garnered attention in pharmaceutical and biochemical research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H23NO4, with a molecular weight of 365.43 g/mol. The compound features a cyclohexane ring substituted with a carboxylic acid group and an Fmoc (fluorenylmethoxycarbonyl) protecting group.

| Property | Value |

|---|---|

| Molecular Formula | C22H23NO4 |

| Molecular Weight | 365.43 g/mol |

| CAS Number | 430460-38-1 |

| Purity | >95% |

| IUPAC Name | (1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexane-1-carboxylic acid |

The biological activity of this compound primarily stems from its interaction with various biological targets. The compound is known to act as a peptide bond protector in solid-phase peptide synthesis, facilitating the formation of peptides with specific sequences.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The Fmoc group can influence enzyme-substrate interactions, potentially serving as an inhibitor in certain biochemical pathways.

- Cellular Uptake : The lipophilic nature of the fluorenyl group enhances cellular membrane permeability, allowing for better uptake in cellular systems.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

- Antitumor Activity : Preliminary studies suggest that compounds containing the Fmoc moiety may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis.

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains, making it a candidate for further exploration in antibiotic development.

- Neuroprotective Effects : Some studies indicate that derivatives of this compound may protect neuronal cells from oxidative stress and neurodegeneration.

Case Study 1: Antitumor Activity

A study conducted on the effects of Fmoc-cyclohexanecarboxylic acid derivatives on human cancer cell lines demonstrated significant cytotoxicity. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Research published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several Fmoc derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the cyclohexane structure enhanced antibacterial potency.

Q & A

Q. What are the recommended synthetic strategies for (1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid?

- Methodological Answer: The compound is synthesized via Fmoc (9-fluorenylmethyloxycarbonyl) protection of the amino group, followed by coupling to a cyclohexane backbone. Key steps include:

- Using coupling agents like isobutyl chloroformate or carbodiimides (e.g., DCC) in anhydrous solvents (e.g., dichloromethane) under controlled temperatures (-10°C to 20°C) to minimize racemization .

- Purification via gradient column chromatography (e.g., 0–30% EtOAc in hexanes) to isolate the product .

- Confirming structure with LCMS (RT: 3.83 min, m/z 404.1 [M+H]) and MALDI-TOF mass spectrometry .

Q. How should this compound be handled and stored to maintain stability?

- Methodological Answer:

- Storage: Keep in sealed containers under inert gas (argon/nitrogen), protected from light, at 2–8°C .

- Handling: Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols .

- Stability: Monitor for decomposition via HPLC; avoid prolonged exposure to moisture or high temperatures .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer:

- Purity: Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) .

- Structural Confirmation: MALDI-TOF mass spectrometry for molecular weight validation and LCMS for fragmentation patterns .

- Stereochemical Integrity: Chiral HPLC or circular dichroism (CD) to verify (1S,2R) configuration .

Advanced Research Questions

Q. How can coupling efficiency be optimized in solid-phase peptide synthesis (SPPS) using this compound?

- Methodological Answer:

- Coupling Agents: Use HBTU/HOBt or PyBOP with N-methylmorpholine (NMM) in DMF for >90% efficiency .

- Reaction Time/Temperature: Extend coupling time to 2–4 hours at room temperature for sterically hindered residues .

- Monitoring: Employ Kaiser test or FT-IR to detect free amines, indicating incomplete coupling .

Q. How can low yields during synthesis be resolved?

- Methodological Answer:

- Byproduct Mitigation: Optimize solvent polarity (e.g., switch from DCM to DMF) to reduce aggregation .

- Purification: Use preparative HPLC with a C18 column and 0.1% TFA modifier to separate closely related impurities .

- Side Reactions: Add 1% DIEA to suppress racemization during Fmoc deprotection .

Q. What are the implications of conflicting toxicity data across safety documents?

- Methodological Answer:

- Risk Assessment: Assume worst-case hazards (e.g., acute oral toxicity Category 4, H302; skin irritation Category 2, H315) and implement tiered controls:

- Engineering Controls: Local exhaust ventilation and closed-system handling .

- Exposure Limits: Adhere to OSHA guidelines (29 CFR 1910) for respiratory protection if dust levels exceed 1 mg/m³ .

Q. How does the cyclohexane ring’s stereochemistry influence peptide backbone conformation?

- Methodological Answer:

- Steric Effects: The (1S,2R) configuration imposes rigidity, favoring β-turn or helical conformations in peptides. Validate via NMR (NOESY for proximity) and molecular dynamics simulations .

- Biological Activity: Compare analogs with (1R,2S) or linear counterparts to assess structural impact on target binding (e.g., HIV-1 entry inhibition assays) .

Q. What protocols ensure reproducibility in large-scale synthesis?

- Methodological Answer:

- Scale-Up Adjustments: Use continuous-flow reactors for exothermic reactions (e.g., Fmoc deprotection with piperidine) to maintain temperature control .

- QC Metrics: Define critical parameters (e.g., reaction pH, solvent purity) and validate batches via DSC (thermal stability) and Karl Fischer titration (moisture content) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported stability data?

- Methodological Answer:

- Experimental Validation: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and compare degradation profiles via UPLC-MS .

- Literature Cross-Reference: Compare findings with structurally similar Fmoc-protected amino acids (e.g., Fmoc-cyclohexylalanine) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.